molecular formula C16H13F2NO B5704173 2-(3,4-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline

2-(3,4-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5704173
M. Wt: 273.28 g/mol
InChI Key: GVDTYWRKNMBCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-difluorobenzoyl)-1,2,3,4-tetrahydroisoquinoline, also known as DFHBI, is a fluorescent compound that has been widely used in scientific research. This compound has unique properties that make it a valuable tool for studying various biological processes.

Scientific Research Applications

Synthesis Techniques

  • One-Pot Synthesis of N-Alkyl-1,2,3,4-tetrahydroisoquinolines: Costa and Radesca (1992) demonstrated a one-pot preparation method for 1-functionalized 2-alkyl-1,2,3,4-tetrahydroisoquinolines, exploiting hydride abstraction. This method involves treating 2-methyl-1,2,3,4-tetrahydroisoquinoline with triphenylcarbenium tetrafluoroborate and yields compounds like 1-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (Costa & Radesca, 1992).

Chemical Reactions and Properties

  • Anodic Oxidation and Cyclization

    Research by Carmody et al. (1980) on the electrochemical oxidation of aromatic ethers, particularly focusing on dimethoxybenzyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, revealed the formation of dihydroisoquinolinium and dihydroisoquinolinium salts. This study provides insights into the chemical properties and reactions involving tetrahydroisoquinoline derivatives (Carmody, Sainsbury, & Newton, 1980).

  • Oxidative Ugi-Type Reactions

    Ngouansavanh and Zhu (2007) explored an Ugi-type reaction of tetrahydroisoquinoline with an isocyanide and a carboxylic acid in the presence of iodoxybenzoic acid (IBX), leading to the formation of diacylated adducts like 2-benzoyl-N-benzyl-1,2,3,4-tetrahydroisoquinoline-1-carboxamide. This process has applications in functionalizing tetrahydroisoquinoline compounds (Ngouansavanh & Zhu, 2007).

Catalytic and Synthetic Applications

  • Catalytic Asymmetric Synthesis

    Liu et al. (2015) summarized novel catalytic stereoselective strategies for the synthesis of C1-chiral tetrahydroisoquinolines and their applications in the total synthesis of alkaloid natural products. This research highlights the significant role of tetrahydroisoquinoline scaffolds in natural product synthesis (Liu et al., 2015).

  • 1,3-Dipolar Cycloaddition and Synthesis of Derivatives

    Novikov et al. (2005) investigated the 1,3-dipolar cycloaddition of difluorocarbene with N-substituted ketone imines, leading to the formation of various fluoro-substituted derivatives including dihydroisoquinolines. This method provides a pathway for synthesizing diverse fluoro-substituted compounds (Novikov et al., 2005).

  • Partial Fluorination and Regioselective Synthesis

    The study by Hou et al. (1997) on the electrolytic partial fluorination of organic compounds, including tetrahydroisoquinoline derivatives, reveals the process of achieving regioselective monofluorination. This research offers a method for synthesizing fluorinated oxindole and isoquinoline derivatives (Hou, Higashiya, & Fuchigami, 1997).

properties

IUPAC Name

(3,4-difluorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO/c17-14-6-5-12(9-15(14)18)16(20)19-8-7-11-3-1-2-4-13(11)10-19/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDTYWRKNMBCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-difluorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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